2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-3-11-7-8-15(21-11)14-9-13(17(18)20)12-6-4-5-10(2)16(12)19-14/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVKYYSTIPMJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)-8-methylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Starting Material: 2-(5-Ethyl-2-thienyl)-8-methylquinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Anhydrous environment, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle thionyl chloride, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Alcohols, Amines: Formed from reduction reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
Scientific Research Applications
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The quinoline backbone is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Research Findings and Data Tables
Commercial Availability and Pricing
Biological Activity
2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride, also known as 7-chloro-2-(5-ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, combined with a thienyl substituent and a carbonyl chloride functional group. Understanding the biological activity of this compound is crucial for its application in drug development, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄ClN, with a molecular weight of approximately 350.3 g/mol. The structure is characterized by:
- A quinoline ring which contributes to its biological activity.
- A thienyl group that enhances lipophilicity and potential interactions with biological targets.
- A carbonyl chloride group that can participate in nucleophilic substitution reactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial
- Anticancer
- Enzyme inhibition (particularly against acetylcholinesterase)
Anticancer Activity
Recent studies have shown that quinoline derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated, but preliminary data suggest potential interactions with DNA and proteins involved in cell signaling pathways.
Enzyme Inhibition Studies
The inhibitory potential of this compound has been explored in relation to acetylcholinesterase (AChE). Compounds structurally related to this compound have shown varying degrees of inhibition against AChE, which is critical for the treatment of neurodegenerative diseases such as Alzheimer's. For example, certain derivatives have been reported to exhibit IC50 values in the low micromolar range, indicating promising inhibitory effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives:
- In Vitro Studies : A compound structurally similar to this compound was tested for its efficacy against various cancer cell lines. Results indicated significant cytotoxicity at concentrations as low as 1 μM, suggesting strong potential as an anticancer agent .
- Enzyme Binding Affinity : Interaction studies revealed that quinoline derivatives could bind effectively to AChE, demonstrating a competitive inhibition profile. This was evidenced by kinetic experiments where the presence of the compound increased the Km value without affecting Vmax, confirming its role as a competitive inhibitor .
- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between quinoline derivatives and their targets. Molecular docking simulations indicated favorable binding modes with key amino acid residues in the active sites of target enzymes .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methylquinoline | Quinoline core without thienyl substituent | Moderate anticancer activity |
| 7-Chloroquinoline | Quinoline core with chlorine | Antimicrobial activity |
| 5-Ethylthienylacetamide | Thienyl ring with an amide group | Limited anticancer properties |
| 6-Aminoquinolone | Amino group instead of carbonyl | Enhanced polar character; varied reactivity |
This table highlights how the combination of functional groups in this compound may contribute to its distinctive biological activities compared to other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
